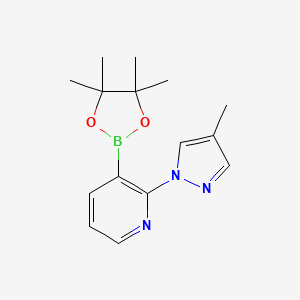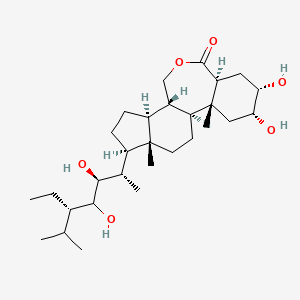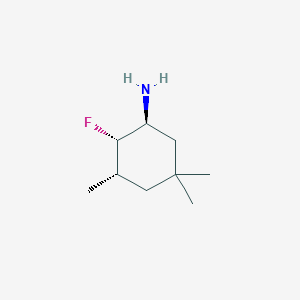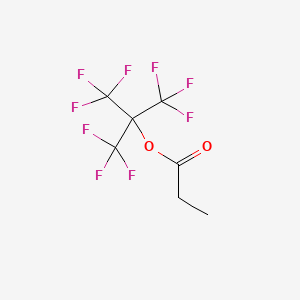
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonafluoro-tert-butyl propionate is a fluorinated organic compound known for its unique chemical properties. It is a derivative of propionic acid where the hydrogen atoms are replaced by fluorine atoms, resulting in a highly stable and inert compound. This compound is of significant interest in various fields due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonafluoro-tert-butyl propionate can be synthesized through several methods. One common approach involves the reaction of nonafluoro-tert-butyl alcohol with propionic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and acid being mixed and heated to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of nonafluoro-tert-butyl propionate may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Nonafluoro-tert-butyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Nonafluoro-tert-butyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability makes it useful in biological studies, including enzyme inhibition and protein interaction studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and lubricants.
Mecanismo De Acción
The mechanism by which nonafluoro-tert-butyl propionate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Its molecular targets may include enzymes and receptors, where it can act as an inhibitor or modulator.
Comparación Con Compuestos Similares
Similar Compounds
Nonafluoro-tert-butyl alcohol: A related compound with similar fluorinated structure but different functional group.
Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties.
Trifluoroacetic acid: A fluorinated carboxylic acid with different reactivity.
Uniqueness
Nonafluoro-tert-butyl propionate stands out due to its unique combination of stability and reactivity. The presence of multiple fluorine atoms imparts exceptional chemical resistance, making it suitable for applications where other compounds may degrade.
Propiedades
Número CAS |
914637-41-5 |
|---|---|
Fórmula molecular |
C7H5F9O2 |
Peso molecular |
292.10 g/mol |
Nombre IUPAC |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] propanoate |
InChI |
InChI=1S/C7H5F9O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H2,1H3 |
Clave InChI |
QMZWPYNRTTVYRG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


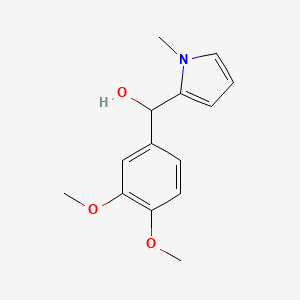
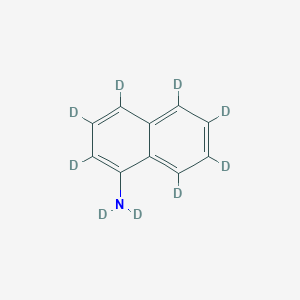

![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
